3-(2-Butyloctyl)thiophene-2-carbaldehyde
Description
3-(2-Butyloctyl)thiophene-2-carbaldehyde is a thiophene-based organic compound characterized by a thiophene ring substituted with an aldehyde group at the 2-position and a branched alkyl chain (2-butyloctyl) at the 3-position. Thiophene derivatives are widely explored in pharmaceuticals, materials science, and organic electronics due to their tunable electronic properties and biological activity .
Properties
Molecular Formula |
C17H28OS |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
3-(2-butyloctyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-19-17(16)14-18/h11-12,14-15H,3-10,13H2,1-2H3 |
InChI Key |
VZFDMOZUXKTRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=C(SC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyloctyl)thiophene-2-carbaldehyde typically involves the formylation of a thiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene ring . Another approach involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents into the thiophene ring, facilitating the large-scale synthesis of complex thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2-Butyloctyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid
Reduction: 3-(2-Butyloctyl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-(2-Butyloctyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Butyloctyl)thiophene-2-carbaldehyde is largely dependent on its chemical structure and the specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices . In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes or receptors, can lead to various therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of 3-(2-Butyloctyl)thiophene-2-carbaldehyde include thiophene-carbaldehyde derivatives with varying substituents at the 3- and 5-positions. Below is a comparative analysis based on substituent effects, reactivity, and applications:
Table 1: Comparative Properties of Thiophene-Carbaldehyde Derivatives
*Estimated based on structural analogs.
Substituent Effects on Reactivity and Bioactivity
- Alkyl Chains (e.g., 2-Butyloctyl): Long alkyl chains increase lipophilicity and steric hindrance, reducing crystallization tendencies and enhancing compatibility with non-polar environments. This is critical for applications in polymer matrices or lipid-based drug formulations .
- Aromatic Substituents (e.g., Methoxyphenyl, Chlorophenyl) : Electron-donating groups (e.g., methoxy) enhance π-conjugation, improving charge transport in organic electronics. Electron-withdrawing groups (e.g., chloro) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
- Heterocyclic Substituents (e.g., Pyridinyl, Thiazolyl) : Introduce hydrogen-bonding or metal-coordination sites, enabling applications in catalysis or bioactive molecule design .
Unique Advantages of 3-(2-Butyloctyl)thiophene-2-carbaldehyde
Compared to analogs:
- Superior Lipophilicity : The 2-butyloctyl chain provides greater hydrophobicity than shorter alkyl or aryl groups, making it ideal for lipid-based formulations .
- Steric Shielding : The branched alkyl group protects the aldehyde from premature oxidation or nucleophilic attack, enhancing stability in synthetic pathways .
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